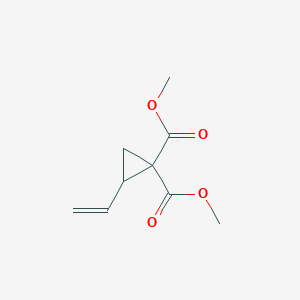
2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester
Overview
Description
The compound of interest, 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester, is a derivative of vinylcyclopropane, which is a molecule that has been extensively studied due to its utility in various chemical syntheses. The papers provided discuss several related compounds and their synthesis, which can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related vinylcyclopropane derivatives has been achieved through various methods. For instance, a concise asymmetric synthesis of a sulfonamide and ethyl ester derived from 1-amino-2-vinylcyclopropane-carboxylic acid has been described, which is significant for the preparation of potent HCV NS3 protease inhibitors . Another study details the synthesis of mikanecic acid, a related dicarboxylic acid, through a DABCO-catalyzed coupling process . Additionally, an enantioselective synthesis of a vinylcyclopropanecarboxylic acid ethyl ester has been achieved using asymmetric phase-transfer catalyzed cyclopropanation . These methods highlight the versatility and reactivity of vinylcyclopropane derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of vinylcyclopropane derivatives is confirmed through various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques are crucial for verifying the structure and purity of the synthesized compounds, which is essential for their application in further chemical reactions and material development.
Chemical Reactions Analysis
Vinylcyclopropane derivatives participate in a variety of chemical reactions. For example, the radical polymerization of difunctional 2-vinylcyclopropanes results in the formation of hard, transparent, crosslinked polymers . Anionic polymerization of 1,1-disubstituted 2-vinylcyclopropanes has also been explored, with the polymerization proceeding via ring opening, leading to polymers with pendant vinyl groups . These reactions demonstrate the reactivity of the vinylcyclopropane moiety and its potential for creating novel polymeric materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of vinylcyclopropane derivatives are influenced by their molecular structure. For instance, the radical polymerization of these compounds can result in volume expansion or the formation of soluble polymers, depending on the reaction conditions . The solubility of the polymers obtained from anionic polymerization varies, with some being soluble in common solvents and others only in strong acids like sulfuric acid . These properties are important for the practical application of these materials in various industries.
Scientific Research Applications
Polymer Synthesis Applications :
- Alupei and Ritter (2001) studied the radical polymerization of 1,1-disubstituted 2-vinylcyclopropane monomers, leading to the synthesis of new monomers and their polymerization in aqueous media (Alupei & Ritter, 2001).
- Hayakawa, Matsuoka, and Suzuki (2017) discovered a new method for the ring-opening polymerization of cyclopropane derivatives, resulting in polymers with higher glass transition temperatures and better solubilities (Hayakawa, Matsuoka & Suzuki, 2017).
- Moszner, Zeuner, and Rheinberger (1997) synthesized multifunctional 2-vinylcyclopropanes, leading to transparent crosslinked polymers through radical polymerization (Moszner, Zeuner & Rheinberger, 1997).
Organic Chemistry and Synthesis :
- Lou, Cunière, Su, and Hobson (2013) described a method for preparing (1R,2S)-1-amino-2-vinylcyclopropane-carboxylic acid-derived compounds, which are key building blocks in the synthesis of potent HCV NS3 protease inhibitors (Lou, Cunière, Su & Hobson, 2013).
- Vriesen, Grover, and Kerr (2013) explored the cross metathesis of dimethyl 2-vinylcycloropane-1,1-dicarboxylate, providing access to new donor–acceptor cyclopropanes for cycloaddition reactions (Vriesen, Grover & Kerr, 2013).
- Shimizu, Ohashi, and Tsuji (1985) investigated the palladium-catalyzed [3 + 2] cycloaddition reaction of vinylcyclopropanes with α,β-unsaturated esters or ketones, yielding vinylcyclopentanes (Shimizu, Ohashi & Tsuji, 1985).
Safety And Hazards
The safety symbols for 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester include GHS07. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362 .
properties
IUPAC Name |
dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHUKAQVHWDTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440307 | |
| Record name | 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester | |
CAS RN |
17447-60-8 | |
| Record name | 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

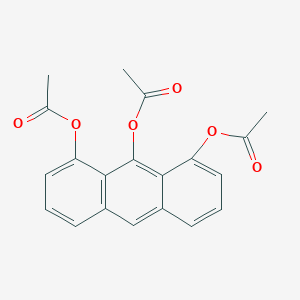

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
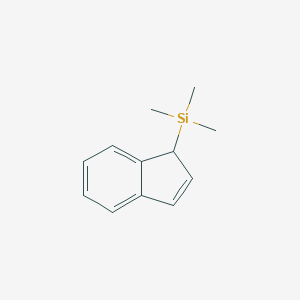
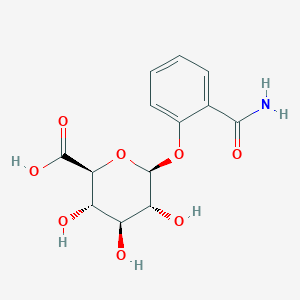
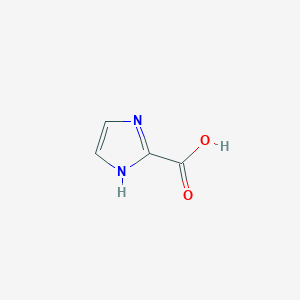
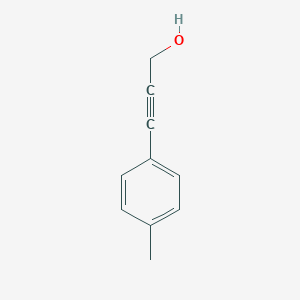
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)
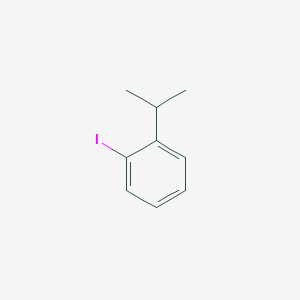

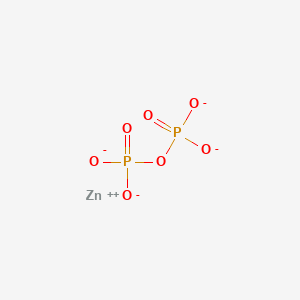
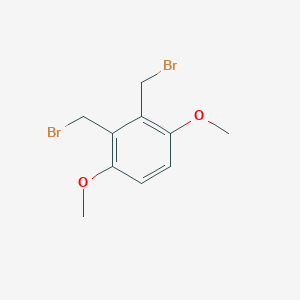
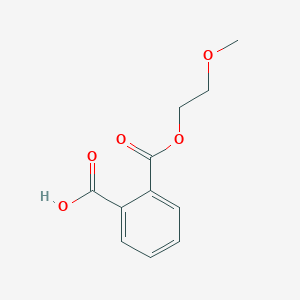
![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)